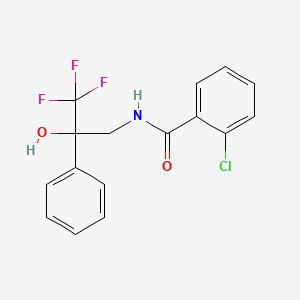

2-氟-N-(4-(吡咯烷-1-基)苯乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

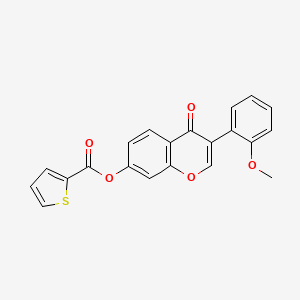

The compound 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives often exhibit interesting photophysical properties and are used in the development of fluorescent probes for biological applications . The structural features of benzamide derivatives, such as the presence of a fluorine atom and a pyridyl group, can significantly influence their molecular conformation, crystal packing, and intermolecular interactions .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of the provided papers, various synthetic strategies have been employed to create benzamide compounds with different substituents and structural motifs. For example, a palladium-catalyzed cyanation/reduction sequence was used to introduce an aminomethyl moiety in the synthesis of a related compound . Although the specific synthesis of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is not detailed in the provided papers, similar synthetic methodologies could be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the orientation of substituent groups around the benzene ring, which can lead to different crystal packing and intermolecular interactions. For instance, the orientation of the pyridine ring with respect to the benzene ring can vary, influencing the molecule's conformation . The presence of a fluorine atom can also affect the molecular conformation, as seen in a series of fluoro-N-(pyridyl)benzamides, where the position of the fluorine atom led to different hydrogen bonding patterns and crystal packing .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide functional group. The papers provided do not detail specific reactions involving 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, but they do discuss the photophysical properties of similar compounds, which are influenced by their ability to undergo intersystem crossing and internal conversion processes . These reactions are crucial for the fluorescence properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of fluorine atoms and the type of aromatic substituents can influence properties such as melting point, solubility, and fluorescence. For example, the crystal structure and intermolecular interactions can affect the luminescence properties of benzamide derivatives in the solid state . Additionally, the substitution pattern of fluorine and pyridine N-atoms has been shown to correlate with physicochemical properties like melting point behavior . The specific physical and chemical properties of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide would likely be influenced by its fluorine substitution and the presence of the pyrrolidinylphenethyl group.

科学研究应用

结构和物理化学分析

- Mocilac 等人 (2012) 的一项研究检查了一系列氟-N-(吡啶基)苯甲酰胺,以关联实验晶体结构和从头计算之间的结构关系。该研究重点关注氟和吡啶 N 原子取代模式如何影响分子构象,突出了分子间相互作用在确定固态聚集和物理化学性质中的作用 (Mocilac、Donnelly 和 Gallagher,2012).

聚合物的合成和性质

- Hsiao 等人 (2000) 合成了一系列具有柔性主链醚键和邻苯单元的聚酰胺,这些聚酰胺衍生自 4-叔丁基邻苯二酚。这些聚酰胺表现出非晶态特性、在极性溶剂中的高溶解性和有用的热稳定性,表明在材料科学中具有潜在应用 (Hsiao、Yang 和 Chen,2000).

荧光和光物理性质

- Yamaji 等人 (2017) 制备了具有吡啶、哒嗪、吡嗪和嘧啶环的苯甲酰胺,将它们转化为二氟硼配合物作为新型蓝色荧光团。该研究探索了它们在溶液和固态中的发光特性,表明在生物和有机材料研究中具有应用 (Yamaji 等,2017).

治疗研究应用

- Kepe 等人 (2006) 利用选择性血清素 1A 分子影像探针进行阿尔茨海默病研究中的 PET 影像。这项研究强调了苯甲酰胺衍生物在神经影像和神经退行性疾病诊断中的潜力 (Kepe 等,2006).

作用机制

Target of Action

The primary target of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, also known as LY2444296, is the κ (kappa) opioid receptor (KOR) . The KOR is one of the opioid receptors that interact with endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and consciousness.

Mode of Action

LY2444296 is a high-affinity, potent, and selective antagonist of the KOR . An antagonist is a substance that blocks or inhibits the physiological action of another. In this case, LY2444296 binds to the KOR and prevents its activation by agonists, thereby inhibiting the receptor’s function .

Pharmacokinetics

It is described asbrain-penetrant and orally active , suggesting it can cross the blood-brain barrier and can be administered orally. The compound is also described as short-acting , indicating it has a relatively short half-life .

Result of Action

In vivo studies have shown that LY2444296 can reverse κ agonist antinociceptive efficacy . This suggests that it may have potential applications in pain management. Additionally, it has been observed to decrease immobility time and prevent enhanced alcohol consumption among mice subjected to stress by forced swimming , indicating potential effects on mood and behavior.

属性

IUPAC Name |

2-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c20-18-6-2-1-5-17(18)19(23)21-12-11-15-7-9-16(10-8-15)22-13-3-4-14-22/h1-2,5-10H,3-4,11-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLTVNKHWMGRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)

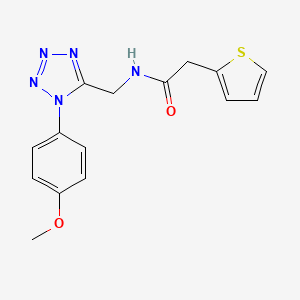

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)